1-Benzyl-4-methyl-3-(methylamino)pyridin-1-ium bromide
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Overview
Description
1-Benzyl-4-methyl-3-(methylamino)pyridin-1-ium bromide is a pyridinium salt with the molecular formula C14H17N2Br. This compound is known for its unique structure, which includes a benzyl group, a methyl group, and a methylamino group attached to a pyridinium ring. It is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
The synthesis of 1-Benzyl-4-methyl-3-(methylamino)pyridin-1-ium bromide typically involves the reaction of 4-methyl-3-(methylamino)pyridine with benzyl bromide. The reaction is carried out in an appropriate solvent, such as acetonitrile, under reflux conditions. The product is then purified through recrystallization or other suitable purification techniques .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-Benzyl-4-methyl-3-(methylamino)pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced pyridinium derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
1-Benzyl-4-methyl-3-(methylamino)pyridin-1-ium bromide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-methyl-3-(methylamino)pyridin-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
1-Benzyl-4-methyl-3-(methylamino)pyridin-1-ium bromide can be compared with other pyridinium salts, such as:
1-Benzyl-3-methylimidazolium bromide: Similar in structure but with an imidazolium ring instead of a pyridinium ring.
1-Benzyl-4-methylpyridinium chloride: Similar but with a chloride ion instead of a bromide ion.
4-Methyl-3-(methylamino)pyridinium bromide: Lacks the benzyl group, making it less complex.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research fields.
Biological Activity
1-Benzyl-4-methyl-3-(methylamino)pyridin-1-ium bromide is a pyridinium derivative that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and cancer research. This compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyridine ring substituted with a benzyl group and a methylamino group, which contributes to its pharmacological properties.
Anticholinesterase Activity
One significant area of research involves the compound's potential as an anticholinesterase agent. Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. For instance, derivatives of pyridinium have demonstrated potent inhibitory effects on these enzymes, with IC50 values in the low micromolar range .
Table 1: Comparative Anticholinesterase Activity of Pyridinium Derivatives
Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
---|---|---|
This compound | TBD | TBD |
Compound 5l | 0.247 | 1.68 |
Note: TBD indicates that specific values for the compound are not yet available in the literature.
Neuroprotective Effects
Research has indicated that certain pyridinium derivatives can protect neuronal cells from oxidative stress-induced damage. For example, studies have shown that compounds similar to this compound exhibit neuroprotective properties against H2O2-induced cell death in PC12 cells . This suggests potential applications in treating neurodegenerative diseases.
Antiproliferative Activity
In cancer research, some pyridinium derivatives have been evaluated for their antiproliferative effects against various cancer cell lines. For instance, symmetrical bis-quaternary ammonium compounds have demonstrated significant activity against human colon cancer cells (HT-29), indicating that structural modifications can enhance their cytotoxicity . The mechanism often involves the inhibition of choline kinase activity, leading to disrupted cell proliferation.
Study on Cholinesterase Inhibition
A study focusing on the design and synthesis of novel pyridinium derivatives reported that certain compounds exhibited dual inhibition of AChE and BuChE. The findings suggest that structural features such as the presence of a benzyl moiety enhance binding affinity and selectivity towards these enzymes .
Neuroprotective Mechanism Investigation
Another investigation explored the neuroprotective mechanisms of related compounds under oxidative stress conditions. It was found that these compounds could significantly reduce apoptosis markers in neuronal cells exposed to H2O2, highlighting their potential therapeutic role in neuroprotection .
Properties
IUPAC Name |
1-benzyl-N,4-dimethylpyridin-1-ium-3-amine;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N2.BrH/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13;/h3-9,11,15H,10H2,1-2H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CABZDZWLACMGNQ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=[N+](C=C1)CC2=CC=CC=C2)NC.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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